Selegiline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Parkinson's Disease

One of the most established areas of research for Selegiline is in the treatment of Parkinson's disease. It works by inhibiting an enzyme called monoamine oxidase-B (MAO-B) which breaks down dopamine, a neurotransmitter essential for movement control. By inhibiting MAO-B, Selegiline helps to elevate dopamine levels in the brain, potentially improving symptoms in Parkinson's patients [1].

Source

[1] Serotonin syndrome and the combined use of deprenyl and an antidepressant in Parkinson's disease. Parkinson Study Group. PMID: 2905230. ()

Neuroprotection

Research suggests that Selegiline might have neuroprotective properties. This means it could potentially help to slow down the degeneration of nerve cells in the brain, which is a characteristic feature of various neurological disorders like Parkinson's disease and Alzheimer's disease. Studies are ongoing to investigate this potential benefit of Selegiline [2, 3].

Sources

[2] Selegiline slows progression of Parkinson's disease. ()

[3] The neuroprotective potential of selegiline in Alzheimer's disease. ()

Cognitive Function and Mood Disorders

Sources

[4] Selegiline enhances attentional performance in healthy volunteers. ()

[5] Selegiline in the treatment of depression. A review. ()

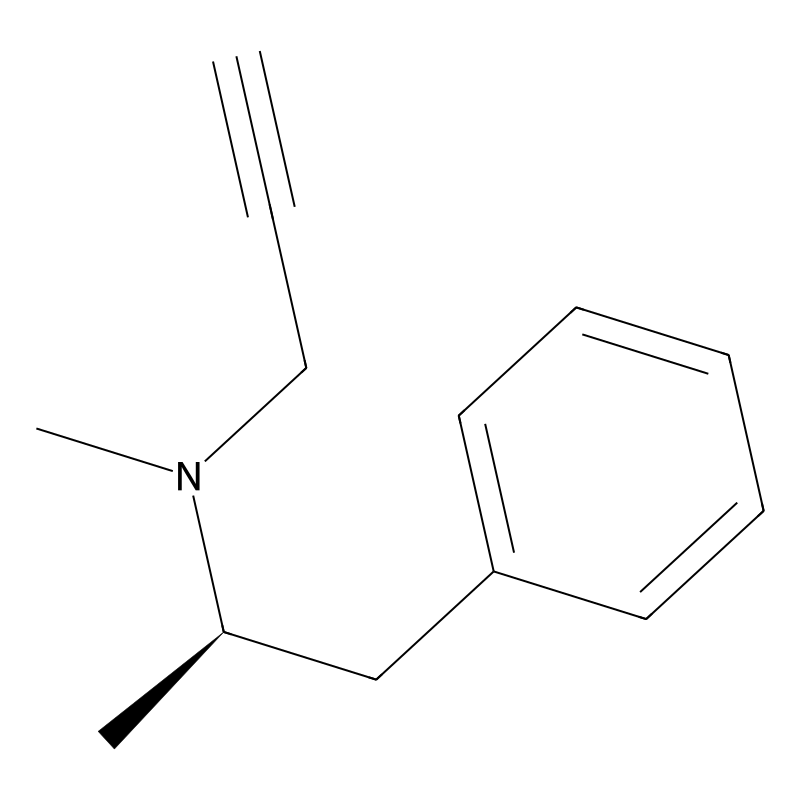

Selegiline is a levorotatory acetylenic derivative of phenethylamine with the chemical formula and a molecular weight of approximately 223.75 g/mol. It is primarily known for its role as an irreversible inhibitor of monoamine oxidase, particularly monoamine oxidase B (MAO-B) at lower doses (≤10 mg/day), while at higher doses (≥20 mg/day), it also inhibits monoamine oxidase A (MAO-A) . As a white to near-white crystalline powder, selegiline is soluble in water, chloroform, and methanol, and is often administered in its hydrochloride salt form .

Selegiline acts as a "suicide" substrate for monoamine oxidase enzymes, irreversibly binding to their active sites. This mechanism leads to the increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the central nervous system by preventing their breakdown . The primary metabolites of selegiline include N-desmethylselegiline, levomethamphetamine, and levoamphetamine, with N-desmethylselegiline retaining MAO-B inhibitory activity .

Selegiline enhances catecholaminergic activity, leading to increased release of norepinephrine and dopamine. Its neuroprotective effects are attributed to the promotion of neurotrophins such as brain-derived neurotrophic factor and nerve growth factor, which help protect neurons from inflammatory damage . The compound has been shown to improve motor function in patients with Parkinson’s disease by elevating dopamine levels in the brain .

Selegiline is primarily used in the treatment of Parkinson’s disease, where it helps alleviate movement-related symptoms by increasing dopamine levels. Additionally, it is sometimes employed in treating depression and may have potential applications in managing other neurological disorders due to its neuroprotective properties .

Selegiline interacts with several drugs and substances due to its effects on monoamine oxidase enzymes. Notably, it can lead to hypertensive crises when combined with tyramine-rich foods or certain medications like meperidine . Furthermore, selegiline has been found to inhibit various cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which can affect the metabolism of co-administered drugs .

Several compounds share structural or functional similarities with selegiline. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rasagiline | Similar | Irreversible MAO-B inhibitor | More selective for MAO-B than selegiline |

| Phenelzine | Similar | Non-selective MAO inhibitor | Greater dietary restrictions required |

| Tranylcypromine | Similar | Non-selective MAO inhibitor | Shorter half-life than selegiline |

| Deprenyl | Identical | Irreversible MAO-B inhibitor | Alternate name for selegiline |

Selegiline's selectivity for MAO-B at lower doses allows it to be used with fewer dietary restrictions compared to non-selective inhibitors like phenelzine and tranylcypromine .

The synthesis of selegiline has evolved significantly since its discovery in the early 1960s by Zoltan Ecseri at Chinoin Pharmaceuticals in Hungary [1]. The compound was originally synthesized as part of a series of similar, structurally related drug candidates being investigated for their potential as psychic energizers based on the known antidepressant effects of monoamine oxidase inhibitors [2]. The initial work by Joseph Knoll and his colleagues at Semmelweis University in Budapest led to the identification of selegiline as a selective monoamine oxidase B inhibitor [3].

The earliest synthetic approaches to selegiline relied on classical organic synthesis methodologies. The fundamental strategy involved the construction of the core structure through reductive amination reactions between phenylacetone and propargylamine [4]. These early methods typically employed sodium cyanoborohydride as the reducing agent in protic solvents such as methanol, resulting in racemic products that required subsequent resolution [1]. The yields obtained through these historical routes ranged from 70-85%, with significant challenges in achieving enantioselectivity [5].

Racemic synthesis approaches dominated the early literature, necessitating the development of resolution techniques to obtain the desired R-enantiomer. The use of tartaric acid derivatives for chiral resolution became a standard approach, though this method suffered from inherent inefficiencies due to the loss of the undesired enantiomer [4]. Despite these limitations, the historical synthetic routes provided the foundation for understanding the structure-activity relationships that would guide subsequent developments in asymmetric synthesis.

Current Industrial Synthesis Approaches

Modern industrial synthesis of selegiline has shifted toward more efficient and cost-effective methodologies that address the scalability requirements of pharmaceutical manufacturing. The current industrial approaches primarily focus on direct asymmetric synthesis methods that eliminate the need for resolution steps [6]. These methods typically involve the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry in a single synthetic operation.

The most widely employed industrial method involves the reductive amination of phenylacetone with propargylamine using chiral reduction systems [5]. This approach has been optimized to provide conversion rates of 97% with good stereoselectivity when appropriate chiral catalysts are employed. The reaction is typically carried out in aqueous or alcoholic media at moderate temperatures, making it suitable for large-scale production [6].

Industrial synthesis has also incorporated improved purification and isolation procedures that enhance the overall efficiency of the process. The use of crystallization techniques for the hydrochloride salt formation has been optimized to provide high-purity selegiline suitable for pharmaceutical applications [7]. These methods have been validated on multi-kilogram scales, demonstrating their suitability for commercial production [8].

Chemoenzymatic Synthesis

Imine Reductase (IRED) Catalyzed Pathways

The development of chemoenzymatic approaches to selegiline synthesis represents a significant advancement in sustainable pharmaceutical manufacturing. Recent research has demonstrated the successful application of imine reductase enzymes for the stereoselective synthesis of selegiline [5]. The engineered imine reductase IR36-M5 has emerged as a particularly effective biocatalyst for this transformation, exhibiting exceptional performance in the reductive amination of phenylacetone with propargylamine.

The IR36-M5 catalyzed reaction proceeds through a stereoselective biocatalytic reductive amination mechanism that directly produces the desired R-desmethylselegiline intermediate [5]. This transformation utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as the cofactor and glucose dehydrogenase for cofactor regeneration, creating a self-sustaining catalytic system [9]. The reaction is conducted in aqueous buffer at physiological pH and moderate temperature, representing a significant improvement in reaction conditions compared to traditional chemical methods.

The enzymatic system demonstrates remarkable selectivity, achieving 97% conversion with 97% R-stereoselectivity when applied to the phenylacetone and propargylamine substrate combination [5]. The reaction proceeds smoothly in the presence of dimethyl sulfoxide as a cosolvent to enhance substrate solubility, and the product can be isolated in 73% yield following standard extraction and purification procedures [5].

Stereoselectivity Enhancement Strategies

The optimization of stereoselectivity in imine reductase-catalyzed synthesis has been achieved through structure-guided semi-rational design approaches [5]. Extensive mutagenesis studies have identified key residues that directly interact with the ketone substrate, leading to the development of improved enzyme variants with enhanced stereoselectivity.

Site-directed mutagenesis at specific positions in the enzyme active site has yielded variants with improved R-selectivity [5]. The systematic evaluation of amino acid substitutions at position L200 revealed that substitutions with methionine, asparagine, isoleucine, and valine maintained catalytic activity while providing R-selectivity with enantiomeric excess values of 95%, 89%, 86%, and 86%, respectively [5]. Similarly, mutations at position 204 demonstrated R-selectivity with enantiomeric excess values reaching 94%.

Five specific IR36-M5 mutants (M203E, M203Q, F260M, H264N, and G268H) exhibited enhanced stereoselectivity of 98% R-selectivity compared to the parent enzyme [5]. However, these improvements in stereoselectivity were accompanied by reduced conversion rates, ranging from 9% to 65%, highlighting the challenge of simultaneously optimizing both parameters in enzyme engineering [5].

Mutant IR36-M5 Applications

The practical application of IR36-M5 mutants in selegiline synthesis has been extensively evaluated to determine the most suitable catalyst for preparative purposes [5]. The original IR36-M5 enzyme was selected as the optimal catalyst based on its exceptional balance of high conversion (97%) and excellent stereoselectivity (97% R-selectivity) [5]. This combination of properties makes it particularly suitable for practical synthesis applications where both efficiency and selectivity are crucial.

The mutant enzymes have found applications in research settings where enhanced stereoselectivity is prioritized over conversion efficiency [5]. The M203E and M203Q variants, despite their reduced conversion rates of 34% and 42% respectively, provide valuable tools for studying the relationship between enzyme structure and stereoselectivity [5]. The G268H variant, with its combination of 98% stereoselectivity and 65% conversion, represents a viable alternative for applications where maximum stereoselectivity is essential [5].

The characterization of these mutants has provided important insights into the molecular basis of stereoselectivity in imine reductase catalysis [5]. The structure-activity relationships established through this work have implications for the design of improved biocatalysts for other pharmaceutical targets requiring high levels of stereochemical control.

Reductive Amination Strategies

Phenylacetone and Propargylamine Reactions

The reductive amination of phenylacetone with propargylamine represents the most direct and widely employed approach for selegiline synthesis [5]. This transformation can be conducted using both chemical and enzymatic catalysis, with each approach offering distinct advantages and limitations. The chemical approach typically employs sodium cyanoborohydride as the reducing agent in protic solvents, while enzymatic methods utilize imine reductase enzymes with cofactor regeneration systems.

The optimization of reaction conditions for the phenylacetone-propargylamine reductive amination has been extensively studied [5]. Key parameters include the choice of reducing agent, reaction temperature, pH, and solvent system. In enzymatic systems, the reaction is typically conducted in sodium phosphate buffer at pH 7.0 with 10% dimethyl sulfoxide as cosolvent to enhance substrate solubility [5]. The substrate concentrations are optimized to achieve maximum conversion while maintaining high stereoselectivity.

The mechanism of reductive amination involves the initial formation of an imine intermediate through condensation of the ketone and amine substrates [5]. This intermediate is subsequently reduced by the catalytic system to yield the desired chiral amine product. The stereochemical outcome of the reaction depends critically on the facial selectivity of the reduction step, which can be controlled through the choice of catalyst and reaction conditions.

Formaldehyde-Based N-Methylation

The final step in selegiline synthesis involves the N-methylation of the R-desmethylselegiline intermediate using formaldehyde [5]. This transformation is typically accomplished through reductive amination conditions using formaldehyde as the electrophilic component and sodium cyanoborohydride or similar reducing agents [10]. The reaction proceeds smoothly under mild conditions and provides the final selegiline product in excellent yields.

The formaldehyde-based methylation reaction has been optimized to provide efficient conversion of the intermediate to the final product [5]. The reaction is typically conducted in aqueous or alcoholic media at room temperature, making it suitable for scale-up applications. The use of formaldehyde as a methylating agent offers advantages in terms of atom economy and cost-effectiveness compared to alternative methylation strategies [11].

Alternative methylation approaches have been explored, including the use of paraformaldehyde and other formaldehyde equivalents [11]. These methods have been developed to address safety and handling concerns associated with formaldehyde while maintaining the efficiency of the transformation. The choice of methylating agent can be optimized based on the specific requirements of the synthesis, including considerations of cost, safety, and environmental impact.

Chiral Resolution Techniques

Traditional chiral resolution methods have played a significant role in the historical development of selegiline synthesis, particularly in the era before efficient asymmetric synthesis methods became available [4]. The most commonly employed resolution technique involves the formation of diastereomeric salts with chiral resolving agents such as tartaric acid derivatives [4]. This approach relies on the differential solubility of the diastereomeric salts to achieve separation of the enantiomers.

The tartaric acid-based resolution method typically involves the treatment of racemic selegiline with a tartaric acid derivative in a suitable solvent system [4]. The resulting diastereomeric salts exhibit different solubilities, allowing for preferential crystallization of one diastereomer. The desired enantiomer can then be liberated from the salt through basic hydrolysis, providing enantiopure selegiline in yields typically ranging from 60-80% based on the desired enantiomer [4].

Alternative resolution approaches have been developed to address the limitations of traditional methods [12]. These include the use of chiral chromatography techniques for analytical and preparative separations, as well as enzymatic resolution methods that can provide improved selectivity and efficiency [12]. However, these methods remain limited by the inherent inefficiency of resolution processes, which theoretically cannot exceed 50% yield based on the racemic starting material.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for selegiline has become increasingly important as pharmaceutical manufacturers seek to reduce their environmental footprint [13]. Green chemistry principles have been applied to selegiline synthesis through the development of biocatalytic methods that eliminate the need for toxic reagents and harsh reaction conditions [13].

The chemoenzymatic synthesis approach using imine reductase enzymes represents a significant advancement in green synthesis methodology [13]. This method operates under mild aqueous conditions at physiological pH and moderate temperatures, eliminating the need for organic solvents and toxic reducing agents [13]. The enzymatic catalysis provides high selectivity and efficiency while generating minimal waste products [13].

Atom economy considerations have been addressed through the development of direct asymmetric synthesis methods that eliminate the need for resolution steps [13]. The IR36-M5 catalyzed synthesis achieves excellent atom economy by directly producing the desired stereoisomer without the waste associated with traditional resolution methods [13]. This approach aligns with green chemistry principles by maximizing the incorporation of starting materials into the final product.

The use of renewable feedstocks and biodegradable catalysts further enhances the sustainability profile of the enzymatic synthesis [13]. The enzyme catalyst can be produced through fermentation processes using renewable substrates, and the protein catalyst is ultimately biodegradable, reducing the environmental impact of the synthesis process [13].

Asymmetric Synthesis Methods

Evans' Electrophilic Azidation

The Evans' electrophilic azidation methodology has been successfully applied to the asymmetric synthesis of selegiline, providing access to the desired R-enantiomer with high enantioselectivity [14]. This approach employs chiral imide enolates as nucleophilic components that undergo electrophilic azidation to introduce the nitrogen functionality with simultaneous control of stereochemistry [14].

The Evans' azidation strategy utilizes chiral oxazolidinone auxiliaries to control the facial selectivity of the azidation reaction [14]. The method typically achieves enantioselectivities of 97% or higher for the selegiline synthesis, making it one of the most selective asymmetric approaches available [14]. The reaction proceeds through a well-defined mechanism involving the formation of a chiral enolate intermediate that undergoes electrophilic attack by the azidation reagent [15].

The synthetic sequence typically involves the preparation of the chiral imide substrate, enolate formation, electrophilic azidation, and subsequent functional group manipulations to arrive at the selegiline structure [14]. The chiral auxiliary can be recovered and recycled, enhancing the overall efficiency of the method [14]. This approach has been demonstrated to be suitable for scale-up applications, though the multi-step nature of the synthesis presents challenges for industrial implementation.

Chiral Auxiliary-Based Strategies

Chiral auxiliary-based approaches to selegiline synthesis have employed a variety of chiral scaffolds to achieve stereochemical control [16]. The most successful of these methods utilize oxazolidinone auxiliaries, particularly those derived from natural amino acids such as valine and phenylalanine [16]. These auxiliaries provide predictable stereochemical outcomes and can be removed under mild conditions without compromising the newly formed stereocenter.

The oxazolidinone auxiliary approach typically involves the acylation of the chiral auxiliary with an appropriate carboxylic acid derivative, followed by enolate formation and electrophilic substitution [17]. The stereochemical outcome is controlled through the facial selectivity of the enolate alkylation, which is directed by the chiral auxiliary [17]. This method has been successfully applied to the synthesis of selegiline and related compounds with high levels of stereochemical control.

Alternative chiral auxiliaries have been explored, including camphor-derived sultams and other chiral scaffolds [16]. These methods offer complementary selectivity profiles and can be selected based on the specific requirements of the synthesis [16]. The choice of auxiliary is typically optimized to provide the best combination of selectivity, efficiency, and ease of removal [16].

Recent Innovations in Synthetic Pathways

Recent developments in selegiline synthesis have focused on addressing the limitations of existing methods while incorporating advances in catalysis and synthetic methodology [5]. The development of the IR36-M5 catalyzed chemoenzymatic synthesis represents a significant breakthrough in sustainable pharmaceutical manufacturing, providing a direct route to enantiopure selegiline with excellent efficiency and selectivity [5].

The application of flow chemistry principles to selegiline synthesis has been explored as a means of improving process efficiency and safety [18]. Flow-based synthesis offers advantages in terms of reaction control, safety, and scalability, making it attractive for pharmaceutical manufacturing applications [18]. The integration of biocatalytic steps into flow processes presents opportunities for further optimization of the synthesis.

Machine learning and computational approaches have been applied to optimize reaction conditions and predict the performance of new catalysts [19]. These methods enable the rapid screening of reaction parameters and catalyst variants, accelerating the development of improved synthetic methods [19]. The combination of experimental and computational approaches is expected to drive further innovations in selegiline synthesis.

The development of new chiral catalysts and ligands continues to expand the options available for asymmetric selegiline synthesis [20]. Recent advances in transition metal catalysis have provided new tools for controlling stereochemistry in pharmaceutical synthesis, offering alternatives to traditional auxiliary-based approaches [20]. These developments are expected to further enhance the efficiency and sustainability of selegiline production.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.9 (LogP)

Appearance

Melting Point

Storage

UNII

Related CAS

2079-54-1 (deprenyl.hydrochloride)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N04 - Anti-parkinson drugs

N04B - Dopaminergic agents

N04BD - Monoamine oxidase b inhibitors

N04BD01 - Selegiline

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Amine oxidases [EC:1.4.3.-]

MAOB [HSA:4129] [KO:K00274]

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Pemoline

FDA Medication Guides

Selegiline

FILM, EXTENDED RELEASE;TRANSDERMAL

SOMERSET

07/14/2017

Biological Half Life

Use Classification

Pharmaceuticals

Pharmaceuticals -> Antiparkinsons

Dates

Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study

Tana Tandarić, Alja Prah, Jernej Stare, Janez Mavri, Robert VianelloPMID: 32858935 DOI: 10.3390/ijms21176151

Abstract

Monoamine oxidases (MAOs) catalyze the degradation of a very broad range of biogenic and dietary amines including many neurotransmitters in the brain, whose imbalance is extensively linked with the biochemical pathology of various neurological disorders, and are, accordingly, used as primary pharmacological targets to treat these debilitating cognitive diseases. Still, despite this practical significance, the precise molecular mechanism underlying the irreversible MAO inhibition with clinically used propargylamine inhibitors rasagiline and selegiline is still not unambiguously determined, which hinders the rational design of improved inhibitors devoid of side effects current drugs are experiencing. To address this challenge, we present empirical valence bond QM/MM simulations of the rate-limiting step of the MAO inhibition involving the hydride anion transfer from the inhibitor α-carbon onto the N5 atom of the flavin adenin dinucleotide (FAD) cofactor. The proposed mechanism is strongly supported by the obtained free energy profiles, which confirm a higher reactivity of selegiline over rasagiline, while the calculated difference in the activation Gibbs energies of ΔΔ= 3.1 kcal mol

is found to be in very good agreement with that from the measured literature

values that predict a 1.7 kcal mol

higher selegiline reactivity. Given the similarity with the hydride transfer mechanism during the MAO catalytic activity, these results verify that both rasagiline and selegiline are mechanism-based irreversible inhibitors and offer guidelines in designing new and improved inhibitors, which are all clinically employed in treating a variety of neuropsychiatric and neurodegenerative conditions.

Blocking Astrocytic GABA Restores Synaptic Plasticity in Prefrontal Cortex of Rat Model of Depression

Ipsit Srivastava, Erika Vazquez-Juarez, Lukas Henning, Marta Gómez-Galán, Maria LindskogPMID: 32708718 DOI: 10.3390/cells9071705

Abstract

A decrease in synaptic plasticity and/or a change in excitation/inhibition balance have been suggested as mechanisms underlying major depression disorder. However, given the crucial role of astrocytes in balancing synaptic function, particular attention should be given to the contribution of astrocytes in these mechanisms, especially since previous findings show that astrocytes are affected and exhibit reactive-like features in depression. Moreover, it has been shown that reactive astrocytes increase the synthesis and release of GABA, contributing significantly to tonic GABA inhibition. In this study we found decreased plasticity and increased tonic GABA inhibition in the prelimbic area in acute slices from the medial prefrontal cortex in the Flinders Sensitive Line (FSL) rat model of depression. The tonic inhibition can be reduced by either blocking astrocytic intracellular Casignaling or by reducing astrocytic GABA through inhibition of the synthesizing enzyme MAO-B with Selegiline. Blocking GABA synthesis also restores the impaired synaptic plasticity in the FSL prefrontal cortex, providing a new antidepressant mechanism of Selegiline.

In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer Florbetaben and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer's Brain Tissue

Ruiqing Ni, Jennie Röjdner, Larysa Voytenko, Thomas Dyrks, Andrea Thiele, Amelia Marutle, Agneta NordbergPMID: 33749648 DOI: 10.3233/JAD-201344

Abstract

Emerging evidence indicates a central role of gliosis in Alzheimer's disease (AD) pathophysiology. However, the regional distribution and interaction of astrogliosis and microgliosis in association with amyloid-β (Aβ) still remain uncertain.Here we studied the pathological profiles in autopsy AD brain by using specific imaging tracers.

Autopsy brain tissues of AD (n = 15, age 70.4±8.5 years) and control cases (n = 12, age 76.6±10.9) were examined with homogenate binding assays, autoradiography for Aβ plaques (3H-florbetaben/3H-PIB), astrogliosis (3H-L-deprenyl), and microgliosis (3H-PK11195/3H-FEMPA), as well as immunoassays.

In vitro saturation analysis revealed high-affinity binding sites of 3H-florbetaben, 3H-L-deprenyl, and 3H-PK11195/3H-FEMPA in the frontal cortex of AD cases. In vitro3H-florbetaben binding increased across cortical and subcortical regions of AD compared to control with the highest binding in the frontal and parietal cortices. The in vitro3H-L-deprenyl binding showed highest binding in the hippocampus (dentate gyrus) followed by cortical and subcortical regions of AD while the GFAP expression was upregulated only in the hippocampus compared to control. The in vitro3H-PK11195 binding was solely increased in the parietal cortex and the hippocampus of AD compared to control. The 3H-florbetaben binding positively correlated with the 3H-L-deprenyl binding in the hippocampus and parietal cortex of AD and controls. Similarly, a positive correlation was observed between 3H-florbetaben binding and GFAP expression in hippocampus of AD and control.

The use of multi-imaging tracers revealed different regional pattern of changes in autopsy AD brain with respect to amyloid plaque pathology versus astrogliosis and microgliosis.

Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis

Caroline D Binde, Ingunn F Tvete, Jørund I Gåsemyr, Bent Natvig, Marianne KlempPMID: 32710141 DOI: 10.1007/s00228-020-02961-6

Abstract

To investigate the comparative effectiveness of dopamine agonists and monoamine oxidase type-B (MAO-B) inhibitors available for treatment of Parkinson's disease.We performed a systematic literature search identifying randomized controlled trials investigating 4 dopamine agonists (cabergoline, pramipexole, ropinirole, rotigotine) and 3 MAO-B inhibitors (selegiline, rasagiline, safinamide) for Parkinson's disease. We extracted and pooled data from included clinical trials in a joint model allowing both direct and indirect comparison of the seven drugs. We considered dopamine agonists and MAO-B inhibitors given as monotherapy or in combination with levodopa. Selected endpoints were change in the Unified Parkinson's Disease Rating Scale (UPDRS) score, serious adverse events and withdrawals. We estimated the relative effectiveness of each dopamine agonist and MAO-B inhibitor versus comparator drug.

Altogether, 79 publications were included in the analysis. We found all the investigated drugs to be effective compared with placebo when given as monotherapy except safinamide. When considering combination treatment, the estimated relative effects of selegiline, pramipexole, ropinirole, rotigotine, cabergoline, rasagiline and safinamide were 2.316 (1.819, 2.951), 2.091 (1.889, 2.317), 2.037 (1.804, 2.294), 1.912 (1.716, 2.129), 1.664 (1.113, 2.418), 1.584 (1.379, 1.820) and 1.179 (1.031, 1.352), respectively, compared with joint placebo and levodopa treatment.

Dopamine agonists were found to be effective as treatment for Parkinson's disease, both when given as monotherapy and in combination with levodopa. Selegiline and rasagiline were also found to be effective for treating Parkinson's disease, and selegiline was the best option in combination with levodopa among all the drugs investigated.

Development and characterization of sublingual films for enhanced bioavailability of selegiline hydrochloride

Sara Salatin, Raziyeh Asadi, Mitra JelvehgariPMID: 33557601 DOI: 10.4155/tde-2020-0118

Abstract

Low oral bioavailability of selegiline hydrochloride (SH) is primarily due to extensive first-pass metabolism and hence the need for an alternative pathway of administration. Herein, we report the development of sublingual SH films. The films were formulated with varying polymer composition (F1-F6) and evaluated for physicochemical characteristics,drug release and

permeation studies. The film F2 demonstrated satisfactory weight (10.60 mg), folding endurance (>200), drug content (11.44 mg/cm

), disintegration time (68 s), mucoadhesive strength (47.7 N/cm

), and controlled release for 30 min. The permeation studies exhibited a higher

sublingual flux than that of the plain drug. This study concludes that the SH film can provide a potential opportunity for sublingual drug delivery.

Efficacy and safety of MAO-B inhibitor versus donepezil in Chinese elderly stroke patients with Alzheimer disease: A potential therapeutic option

Huaqing Yang, Weidong Han, Hui LiPMID: 33361021 DOI:

Abstract

This pilot study designed to evaluate the efficacy and safety of MAO-B inhibitor in comparison with Donepezil (DNP) in elderly Chinese patients with Alzheimer disease (AD). In the present clinical trial, Chinese elderly patients aged ≥65 years with a confirmed diagnosis of AD were enrolled. The patients received MAO-B inhibitor (Selegiline 5 mg) or DNP 10 mg daily (reference) for 6 months. The efficacy and safety data were collected from 120 patients (60 patients in each group) every 3 weeks until 6 months. The primary endpoints were to assess the change in cognitive score from baseline in both the treatment group. The result of the present study showed that the patients treated with MAO-B inhibitor and DNP have similar efficacy and safety profile Considering the clinical benefit, mean (SD) improvement in sign and symptoms was numerically greater in DNP-treated patients as compared to MAO-B inhibitor at endpoint visit (SIB: 12.3 (3.7) vs 11.3 (4.2); AD severity: 14.2 (3.5); CIBIS+/CIBIC: 10.2 (2.7) vs 9.4 (3.2); ADCS-ADL: 14.3 (4.2) vs 13.2 (3.4); MMSE: 14.3 (3.7) vs 12.2 (3.2), P>0.05 respectively for each comparison). However, a statistical difference in terms of clinical benefit was similar between both the treatment groups (p>0.05). Overall, both the study drugs were found comparable in relieving the symptoms of AD (severity score after end of treatment: 14.2 vs 13.4 respectively; p >0.05). This indicates that MAO-B inhibitor is a potential target for the treatment of AD in China. The results of the present study may help to design a large clinical trial to evaluate the efficacy and safety of MAO-B inhibitor in comparison with DNP in AD patients.Effectiveness of Selegiline Hydrochlorate in Treating Neurosensory Disorders of the Lower Alveolar Nerve Resulting From Mandibular Sagittal Osteotomy: Preliminary Study

Bruno da Silva Mesquita, Belmiro Cavalcanti do Egito Vasconcelos, Ana Cláudia Amorim Gomes, Emanuel Sávio de Souza AndradePMID: 33165116 DOI: 10.1097/SAP.0000000000002607

Abstract

Peripheral nerves transmit nerve signals between periphery and the spinal cord or brain stem. Its function can be compromised by trauma to the nerve, such as those that occur in surgical procedures such as orthognathic surgery. Depending on the type of injury, treatment may be proposed, but this is still a controversial point in literature. Alternative methods that assist in the treatment of paresthesia should be studied, and in this context, selegiline hydrochloride seems to be a promising drug.Based on the above, the aim of this study was to evaluate the effectiveness of selegiline hydrochloride in the treatment of facial sensory changes resulting from nerve injuries in patients undergoing maxillary orthognathic surgery.

This was a double-blind randomized clinical trial with the voluntary participation of individuals who underwent orthognathic surgery. The facial sensitivity of these patients was evaluated by 2-point discrimination tests and directional perception in the region related to the lower alveolar nerve. Tests were comparatively applied at times T0 (before surgery), T8 (8 days after surgery), T15 (15 days after surgery), T30 (30 days after surgery), T60 (60 days after surgery), and T90 (90 days after surgery).

The mean age of patients was 31.14 years. With the comparative analysis of the 2-point static test on the chin, difference was observed between groups at times T15 (P = 0.007), T30 (P = 0.010), and T90 (P = 0.027) in the intergroup evaluation. Regarding results of the comparative analysis of the 2-point static test on the lip, difference was observed between groups at times T30 (P = 0.023), T60 (P < 0.001), and T90 (P = 0.005) in the intergroup evaluation. In the direction test on the chin, difference was observed between groups at times T30 (P = 0.015), T60 (P = 0.001), and T90 (P < 0.001) in the intergroup evaluation.

Selegiline hydrochloride has shown promising results in the treatment of neurosensory disorders resulting from maxillary orthognathic surgery.

Selegiline and clomipramine effects on lymphocyte subsets, regulatory T cells and sheep red blood cell (SRBC)-induced humoral immune response after in vivo administration in mice

Marianna Szczypka, Anna Sobieszczańska, Agnieszka Suszko-Pawłowska, Magdalena LisPMID: 32949600 DOI: 10.1016/j.ejphar.2020.173560

Abstract

We aimed at investigating the influence of clomipramine and selegiline administered in vivo in mice on lymphocyte subsets in lymphoid organs and SRBC-induced humoral immune response. Balb/c mice were given 7 or 14 oral doses (1 mg/kg) of selegiline or clomipramine. Lymphocyte B and T subsets and splenic regulatory T cell (Treg) subset were determined in non-immunized mice 24 and 72 h after the last dose of the drugs. Some mice treated with 7 doses were immunized with sheep red blood cells (SRBC) 2 h after the last dose, and their number of antibody forming cells, haemagglutinin titers and splenocyte subsets were determined. An increase in T lymphocytes and a decrease in B cells were visible in peripheral lymphoid organs, especially after 14 doses of selegiline or clomipramine in non-immunized mice, as well as in spleens of SRBC-immunized mice. The most pronounced change was a decrease in CD4/CD8

ratio resulting mainly from an increase in CD8

subset after seven doses of the drugs in the non-immunized mice. However, it was of a transient nature, as it disappeared after 14 doses of the drugs. The tested drugs only slightly affected thymocyte maturation and did not alter Treg subset. Selegiline and clomipramine transiently stimulated IgG production in SRBC-immunized mice. Both selegiline and clomipramine administered in vivo modulated lymphocyte subsets. This immunomodulatory effect depended on the drug as well as duration of administration.

Selegiline reduces daytime sleepiness in patients with Parkinson's disease

Marco Gallazzi, Marco Mauri, Maria Laura Bianchi, Giulio Riboldazzi, Lucia Princiotta Cariddi, Federico Carimati, Valentina Rebecchi, Maurizio VersinoPMID: 33759401 DOI: 10.1002/brb3.1880

Abstract

Excessive daytime sleepiness (EDS) affects a large percentage of Parkinson's disease (PD) patients, and it is enhanced by dopamine agonist drugs. Currently, there is no treatment of choice for EDS in PD. Our aim was to check the clinical impression that some patients who were given selegiline, a selective inhibitor of monoamine oxidase B, experienced an improvement in their daytime somnolence.In the present study, we retrospectively identified 45 Parkinson's disease patients (21 females and 24 males) among those referred to the PD Center in Varese that (a) showed excessive daytime sleepiness, usually developed after the introduction of a dopamine agonist, (b) were given selegiline 10 mg to improve their treatment schedule independently of excessive sleepiness, and (c) in whom the Epworth Sleepiness Scale (ESS) and the Parkinson's Disease Sleep Scale (PDSS) scores were available both before and 3 months after the introduction of selegiline.

We compared the corresponding scores (ESS, PDSS, and UPDRS III) evaluated before and 3 months after the introduction of selegiline by the nonparametric Mann-Whitney U test: The differences showed a statistically significant improvement of somnolence but no change in the UPDRS III scores.

Despite some limitations, our data suggest that selegiline may be a valuable add-on therapy in PD patients to reduce their daytime somnolence.

Chronic Oral Selegiline Treatment Mitigates Age-Related Hearing Loss in BALB/c Mice

Judit Szepesy, Viktória Humli, János Farkas, Ildikó Miklya, Júlia Tímár, Tamás Tábi, Anita Gáborján, Gábor Polony, Ágnes Szirmai, László Tamás, László Köles, Elek Sylvester Vizi, Tibor ZellesPMID: 33799684 DOI: 10.3390/ijms22062853